Caflanone

Catalog No.
S903833
CAS No.
199167-23-2
M.F
C21H20O6
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caflanone

CAS Number

199167-23-2

Product Name

Caflanone

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C21H20O6/c1-11(2)4-6-13-15(23)9-16(24)20-17(25)10-18(27-21(13)20)12-5-7-14(22)19(8-12)26-3/h4-5,7-10,22-24H,6H2,1-3H3

InChI Key

IHRNYHWGJUMPFJ-UHFFFAOYSA-N

Synonyms

isocannflavin B

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC)C

The exact mass of the compound Caflanone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Caflanone (CAS 199167-23-2), also known as Isocannflavin B or FBL-03G, is a non-psychoactive synthetic prenylflavonoid isomer of naturally occurring Cannflavin B [1]. Originally identified as a secondary metabolite in Cannabis sativa, the synthetic production of Caflanone ensures high-purity, reproducible batches essential for rigorous preclinical and formulation workflows [2]. It functions primarily as a potent Colony-Stimulating Factor 1 Receptor (CSF-1R) antagonist and KRAS expression suppressor, making it a critical research material for tumor microenvironment modulation and targeted oncology [1]. Furthermore, its validated compatibility with advanced drug delivery systems—such as lipo-polymeric hybrid nanoparticles and smart radiotherapy biomaterials (SRBs)—positions it as a highly processable active pharmaceutical ingredient (API) for developing next-generation radiosensitizing and targeted therapeutic formulations [3].

Research Fit

Non-psychoactive prenylated flavonoid scaffold for antiviral and oncology research programs
Orphan Drug Designation context supports translational research documentation
Clinical-stage candidate (FBL-03G) aligns with IND-enabling study workflows

Procuring natural Cannflavin B or crude cannabis flavonoid extracts introduces severe reproducibility and scalability bottlenecks, as flavonoids constitute only 0.07–0.14% of the cannabis flower mass, necessitating complex, low-yield purification processes [1]. Furthermore, generic flavonoids often exhibit poor formulation compatibility and low bioavailability in vivo. Caflanone overcomes these limitations as a fully synthetic, structurally optimized isomer (Isocannflavin B) that guarantees batch-to-batch consistency for quantitative assays [2]. Unlike standard flavonoids, Caflanone has been specifically engineered and validated for high-efficiency loading into customizable lyophilized agents (CLARITY biomaterials) and gold-coated nanoparticle drones, enabling precise spatiotemporal triggered release and radiosensitization that cannot be reliably replicated with crude extracts or unoptimized flavonoid analogs [3].

Substitution Risk

Common flavonoids lack the 8‑prenyl and methoxy substitution pattern critical for reported target engagement
Related cannabis flavonoids (e.g., Cannflavin A) show different in vivo model-response endpoints in pancreatic cancer studies
Orphan Drug Designation context not shared by generic flavonoids may affect translational research documentation

Synergistic Efficacy in Nanoparticle-Mediated Radiotherapy Formulations

Caflanone demonstrates exceptional formulation compatibility with lipo-polymeric hybrid nanoparticles and smart radiotherapy biomaterials (SRBs). When loaded into gold-coated multifunctional nanoparticles and subjected to radiation, Caflanone enables highly controlled, triggered drug release. In comparative in vitro assays, the combination of Caflanone-loaded nanoparticles with radiotherapy yielded profound therapeutic efficacy against pancreatic cancer models (p < 0.0001) and breast cancer models (p = 0.0002) compared to untreated or radiation-only baseline controls [1].

Evidence DimensionIn vitro therapeutic efficacy (cytotoxicity)
Target Compound DataCaflanone-loaded nanoparticles + radiation (p < 0.0001 significance in pancreatic cancer cell death)
Comparator Or BaselineBaseline control / Radiation alone
Quantified DifferenceStatistically significant increase in cytotoxicity (p < 0.0001)
ConditionsIn vitro pancreatic, breast, and glioblastoma cell models using gold-coated lipo-polymeric hybrid nanoparticles

Buyers developing advanced nanocarriers or radiosensitizing agents can rely on Caflanone's validated compatibility with lipo-polymeric systems to achieve synergistic therapeutic outcomes.

Antiviral Potency vs. Myricetin
Reported
Caflanone EC₅₀ 0.42 µM
Myricetin EC₅₀ >30 µM
>70‑fold lower
Supports antiviral screening fit; may reduce false‑negative rate in early discovery
HCoV‑OC43 assay; data to verify in target models

Enhanced Survival via Point-of-Care Lyophilized Biomaterial Loading

The practical utility of Caflanone in translational workflows is highlighted by its successful integration into Customizable Lyophilized Agent for Radiotherapy Imaging and TherapY (CLARITY) biomaterials. Caflanone can be loaded at the point of care into these lyophilized fiducial markers. In C57BL6 mouse models of pancreatic cancer, cohorts treated with Caflanone-loaded CLARITY biomaterials exhibited a highly significant increase in survival up to 10 weeks post-treatment (p = 0.0006) compared to untreated controls, proving the compound's stability and sustained in vivo activity when processed into advanced biomaterials [1].

Evidence DimensionIn vivo survival extension
Target Compound DataCaflanone-loaded CLARITY biomaterial (Survival increase, p = 0.0006)
Comparator Or BaselineUntreated control cohort
Quantified DifferenceSignificant survival extension (p = 0.0006) up to 10 weeks
ConditionsIn vivo C57BL6 mouse model of pancreatic cancer

Demonstrates that Caflanone maintains its structural integrity and potent biological activity when subjected to lyophilization and point-of-care biomaterial loading workflows.

mPGES‑1 Inhibition vs. CFL‑B
Head‑to‑head
Caflanone IC₅₀ 3.7 µM
Cannflavin B IC₅₀ 3.7 µM
Selectivity profile differs
Equipotent on‑target; selectivity context may reduce off‑target pathway interference
5‑LOX selectivity requires independent validation

Superior ACE2 Receptor Binding Affinity vs. Chloroquine

In the context of virology research, Caflanone exhibits potent target engagement capabilities that outperform historical benchmark compounds. Advanced in silico molecular docking studies evaluating viral entry inhibitors revealed that Caflanone binds to the zinc metallopeptidase domain of the ACE2 receptor with a binding energy of -7.9 kcal/mol. In direct head-to-head comparison, this represents a substantially stronger binding affinity than Chloroquine (-4.1 kcal/mol), a standard reference compound, indicating Caflanone's superior potential as a viral entry inhibitor for human coronaviruses [1].

Evidence DimensionBinding energy (kcal/mol)
Target Compound DataCaflanone binding energy: -7.9 kcal/mol
Comparator Or BaselineChloroquine binding energy: -4.1 kcal/mol
Quantified Difference3.8 kcal/mol stronger binding affinity for Caflanone
ConditionsIn silico molecular docking at the ACE2 receptor (spike protein, helicase, and protease sites)

Provides researchers with a highly potent, quantitatively superior reference compound for ACE2 receptor binding and viral entry inhibition assays.

In Vivo Survival Endpoint
Reported
Survival increase p = 0.0006
at 10 weeks vs. untreated control
Supports pancreatic cancer model endpoint response; requires independent replication
C57BL/6 syngeneic model; SRB formulation used

Potent Multi-Target Kinase and Protease Inhibition

Caflanone serves as a highly effective multi-target inhibitor in standardized biochemical assays, demonstrating its utility in complex screening workflows. In quantitative in vitro enzyme assays, Caflanone potently inhibited PI4Kiiiβ, a kinase implicated in viral replication and cancer signaling, with an IC50 of 0.136 µM. Additionally, it inhibited Cathepsin L, a critical host protease, with an IC50 of 3.28 µM [1]. This dual-action profile makes it an excellent positive control or baseline compound for researchers screening for broad-spectrum kinase and protease antagonists.

Evidence DimensionEnzyme inhibition (IC50)
Target Compound DataPI4Kiiiβ IC50 = 0.136 µM; Cathepsin L IC50 = 3.28 µM
Comparator Or BaselineStandard baseline enzyme activity (uninhibited)
Quantified DifferenceSub-micromolar to low-micromolar IC50 values across distinct enzyme classes
ConditionsIn vitro hotspot kinase profiling and protease enzyme assays

Procurement teams sourcing multi-target inhibitors for high-throughput screening can utilize Caflanone's well-defined IC50 values to calibrate kinase and protease assays.

FDA Orphan Drug Designation
Regulatory
Designation: Granted for pancreatic cancer
Regulatory context may streamline translational research planning; not a direct efficacy marker
Specific to pancreatic cancer; review current status

Development of Smart Radiotherapy Biomaterials (SRBs)

Due to its validated compatibility with lipo-polymeric and gold-coated nanoparticles, Caflanone is highly suited as an active payload for engineering triggered-release fiducial markers and radiosensitizing nanodrones [1].

Tumor Microenvironment and Macrophage Modulation Assays

As a potent CSF-1R antagonist, Caflanone is the preferred compound for in vitro and in vivo studies aimed at repolarizing tumor-associated macrophages (TAMs) and suppressing KRAS-driven pancreatic ductal adenocarcinoma (PDAC) progression [2].

High-Throughput Antiviral Screening

Given its strong ACE2 binding affinity (-7.9 kcal/mol) and sub-micromolar inhibition of PI4Kiiiβ, Caflanone serves as a robust reference standard for evaluating novel viral entry inhibitors and host-directed antiviral therapies [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Coronavirus antiviral screening studies
Reported antiviral potency profile in coronavirus assays
Cross‑flavonoid EC₅₀ benchmarking and target‑model validation
mPGES‑1 pathway inhibition research
Equipotent mPGES‑1 inhibition with CFL‑B; distinct selectivity profile reported
mPGES‑1/5‑LOX selectivity verification in inflammatory disease models
Pancreatic cancer model studies with radiotherapy combinations
Reported survival endpoint response in syngeneic pancreatic cancer models
Survival endpoint reproducibility and radiosensitization context
Translational research toward IND‑enabling studies
Existing FDA Orphan Drug Designation context
Regulatory documentation alignment and preclinical evidence package review

XLogP3

4.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

368.12598835 Da

Monoisotopic Mass

368.12598835 Da

Heavy Atom Count

27

UNII

PH8V5N670E

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